(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
Description
(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a benzophenone derivative featuring a seven-membered azepane ring substituted with a 4-methoxyphenyl group and a 3-chlorophenyl ketone moiety. Its structural uniqueness lies in the azepane ring’s conformational flexibility and the electron-withdrawing (3-chlorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence biological activity and physicochemical properties .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-10-8-15(9-11-19)17-5-2-3-12-22(14-17)20(23)16-6-4-7-18(21)13-16/h4,6-11,13,17H,2-3,5,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKSXNCFYJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permangan
Biological Activity
The compound (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone , also known by its CAS number 1797160-42-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H27ClN2O2
- Molecular Weight : 317.4 g/mol
- Structural Features : The compound features a chlorophenyl group and a methoxyphenyl group attached to an azepane ring, which contributes to its unique biological properties.
Table of Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 317.4 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of certain receptor pathways, potentially influencing:
- Neurotransmitter Receptors : The compound may interact with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
- Enzyme Inhibition : Evidence indicates that it might inhibit specific enzymes related to inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Case Studies and Research Findings
- Neuropharmacological Studies :
- Anti-inflammatory Activity :
- Anticancer Potential :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is valuable.
Comparison with Similar Compounds
Benzophenone-Azepane Derivatives ()
Compounds 31–34 in share a benzophenone core with azepane rings but differ in substitution patterns:
- Compound 33: (4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)(phenyl)methanone Features a hexyloxy linker between the azepane and phenyl groups. Melting point: 128–131°C; LC-MS: m/z 381.36 .
- Compound 34: (4-Chlorophenyl)(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)methanone Substituted with a 4-chlorophenyl group instead of 3-chlorophenyl. Higher melting point (143–145°C), likely due to enhanced crystallinity from para-substitution .
Key Differences :
- The meta-chlorophenyl substitution in the target compound may alter steric and electronic interactions compared to para-substituted analogues.
Simpler Azepane Derivatives ()
- Azepan-1-yl(phenyl)methanone: A basic analogue without substituents on the phenyl or azepane rings. Synthesized in 91% yield via benzoyl chloride and azepane condensation .
- Target Compound : The addition of 3-chlorophenyl and 4-methoxyphenyl groups likely enhances receptor binding specificity compared to the unsubstituted analogue.
Compounds with Varied Ring Systems
Piperazine Derivatives ()
- (3-Chlorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone Replaces the azepane ring with a piperazine ring and introduces a sulfonyl group. Molecular weight: 394.872; likely exhibits different solubility and metabolic stability due to the sulfonyl moiety .
Thiazolidin-Based Analogues ()
- 2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone Contains a thiazolidin ring (five-membered, sulfur-containing) instead of azepane. The 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the 4-methoxyphenyl group in the target compound .
Chlorophenyl vs. Methoxyphenyl Positioning
Methoxy Group Impact
- 4-Methoxyphenyl (Target Compound):
- Enhances lipophilicity and may participate in hydrogen bonding via the methoxy oxygen.
- Comparison to 4-Trifluoromethylphenyl (): (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone has higher electronegativity, affecting solubility and target affinity .
Physicochemical and Pharmacological Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
